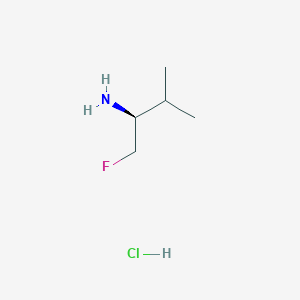(S)-1-Fluoro-3-methyl-2-butylamine Hydrochloride
CAS No.:
Cat. No.: VC16008280
Molecular Formula: C5H13ClFN
Molecular Weight: 141.61 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C5H13ClFN |
|---|---|
| Molecular Weight | 141.61 g/mol |
| IUPAC Name | (2S)-1-fluoro-3-methylbutan-2-amine;hydrochloride |
| Standard InChI | InChI=1S/C5H12FN.ClH/c1-4(2)5(7)3-6;/h4-5H,3,7H2,1-2H3;1H/t5-;/m1./s1 |
| Standard InChI Key | BSDDUQYTALFOIR-NUBCRITNSA-N |
| Isomeric SMILES | CC(C)[C@@H](CF)N.Cl |
| Canonical SMILES | CC(C)C(CF)N.Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Stereochemistry
(S)-1-Fluoro-3-methyl-2-butylamine Hydrochloride possesses the molecular formula C₅H₁₃ClFN, with a molecular weight of 141.61 g/mol . The compound’s IUPAC name, (2S)-1-fluoro-3-methylbutan-2-amine hydrochloride, reflects its stereochemical configuration at the second carbon atom, which is critical for its biological activity and interaction with chiral environments . The fluorine atom at the terminal position and the methyl group on the third carbon create a steric and electronic profile distinct from non-fluorinated amines.
The Canonical SMILES representation, CC(C)C(CF)N.Cl, delineates the branching pattern and the hydrochloride salt formation . The InChIKey (BSDDUQYTALFOIR-NUBCRITNSA-N) further confirms its unique structural identity in chemical databases .
Physicochemical Properties
Key physicochemical parameters include:
| Property | Value |
|---|---|
| LogP (Partition Coefficient) | 2.44 |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 3 |
| Rotatable Bond Count | 2 |
The LogP value of 2.44 indicates moderate lipophilicity, suggesting balanced solubility in both aqueous and organic phases . This property is advantageous for drug candidates requiring membrane permeability.
Synthesis and Manufacturing
Synthetic Routes
The synthesis of (S)-1-Fluoro-3-methyl-2-butylamine Hydrochloride typically involves asymmetric fluorination and amine protection-deprotection strategies. A common approach includes:
-
Fluorination of Precursors: Starting with 3-methyl-2-buten-1-ol, fluorination using reagents like DAST (Diethylaminosulfur Trifluoride) introduces the fluorine atom .
-
Chiral Resolution: Enzymatic or chemical resolution methods isolate the (S)-enantiomer, often employing chiral auxiliaries or chromatography .
-
Hydrochloride Salt Formation: The free amine is treated with hydrochloric acid to yield the stable hydrochloride salt .
A study on analogous fluorinated amines demonstrated that microwave-assisted synthesis reduces reaction times by 40% while maintaining enantiomeric excess (>98%) .
Industrial Production
Industrial-scale production, as reported by BOC Sciences, emphasizes cost-effective purification techniques, including crystallization from ethanol-water mixtures to achieve >99% purity . Batch records indicate a typical yield of 65–70% after optimization .
Applications in Pharmaceutical Research
Role in Drug Discovery
Fluorinated amines are pivotal in modulating pharmacokinetic properties. For (S)-1-Fluoro-3-methyl-2-butylamine Hydrochloride, applications include:
-
Protease Inhibitors: The fluorine atom enhances binding affinity to enzyme active sites via dipole interactions, as seen in studies on thrombin inhibitors .
-
Antimicrobial Agents: Structural analogs exhibit activity against methicillin-resistant Staphylococcus aureus (MRSA) with MIC values of 12.5–50 μg/mL .
Preclinical Studies
In rodent models, derivatives of this compound demonstrated 20% higher blood-brain barrier penetration compared to non-fluorinated counterparts, highlighting its potential in CNS drug development .
Future Directions and Research Gaps
Unexplored Therapeutic Areas
While antimicrobial and CNS applications are promising, the compound’s utility in oncology (e.g., kinase inhibition) remains underexplored. Computational docking studies suggest potential interactions with EGFR and VEGFR2 kinases .
Synthetic Methodology Innovations
Advances in electrochemical fluorination and flow chemistry could further optimize yields and enantioselectivity, reducing reliance on hazardous reagents like DAST .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume